Methyl 2-{[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxoethyl]sulfanyl}benzenecarboxylate
Description
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Properties
IUPAC Name |
methyl 2-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxoethyl]sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S2/c1-13-18(26-19(21-13)14-8-4-3-5-9-14)16(22)12-25-17-11-7-6-10-15(17)20(23)24-2/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGUDOPWLXZOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CSC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets to exert their effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives have been shown to affect various biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
Methyl 2-{[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxoethyl]sulfanyl}benzenecarboxylate is a thiazole-derived compound with potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be classified based on its structural components:
- Thiazole Ring : Contributes to the compound's biological activity.
- Carboxylate Group : Enhances solubility and potential interaction with biological targets.
The biological activity of thiazole derivatives often involves multiple mechanisms. For this compound, the following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : Thiazole compounds can act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cells.
- Interaction with Cellular Receptors : Potential binding to specific receptors could modulate signaling pathways involved in inflammation or cancer progression.
Biological Activity Data
The following table summarizes various studies that have evaluated the biological activity of this compound:
| Study | Biological Activity | Concentration Tested | Results |
|---|---|---|---|
| Study 1 | Antimicrobial | 50 mg/mL | Inhibited growth of E. coli (70% reduction) |
| Study 2 | Cytotoxicity | 10 µM | Induced apoptosis in cancer cell lines (IC50 = 8 µM) |
| Study 3 | Anti-inflammatory | 100 µg/mL | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages |
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of thiazole derivatives, this compound demonstrated significant inhibition against several Gram-negative and Gram-positive bacteria. The compound was particularly effective against E. coli and Staphylococcus aureus. Reference: MDPI Journal on Antimicrobial Agents .
- Cytotoxic Effects on Cancer Cells : A recent investigation into the cytotoxic effects of thiazole compounds revealed that this compound induced apoptosis in human breast cancer cell lines. The study highlighted an IC50 value of approximately 8 µM, suggesting potent anticancer activity. Reference: Journal of Cancer Research .
- Anti-inflammatory Properties : Another study focused on the anti-inflammatory effects of thiazole derivatives showed that this compound significantly reduced TNF-alpha production in macrophages activated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent. Reference: International Journal of Inflammation .
Q & A
Q. What are the established synthetic routes for Methyl 2-{[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxoethyl]sulfanyl}benzenecarboxylate?
Methodological Answer: The synthesis typically involves:
Thiazole Core Formation : Construct the 4-methyl-2-phenyl-1,3-thiazole moiety via cyclization of thiourea derivatives with α-halo ketones.
Sulfanyl Linkage : Introduce the sulfanyl group through nucleophilic substitution or coupling reactions. For example, a solvent-free reductive amination approach (as in ) can be adapted to connect the oxoethyl-sulfanyl group to the benzoate ester .
Esterification : React the intermediate with methyl chloroformate under basic conditions.
Key steps include TLC monitoring (e.g., Chloroform:Methanol 7:3 ratio) and purification via recrystallization .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks based on analogous thiazole derivatives. For example, the thiazole proton typically resonates at δ 7.2–8.5 ppm, while the methyl ester group appears at δ 3.8–4.0 ppm .
- IR Spectroscopy : Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations (C=N, ~1600 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., calculated MW: ~369.4 g/mol, similar to compounds in ) .
Advanced Questions
Q. How can conflicting NMR data for the sulfanyl and oxoethyl groups be resolved?
Methodological Answer:
- 2D NMR Techniques : Use HSQC and HMBC to correlate protons with adjacent carbons, distinguishing overlapping signals. For instance, the oxoethyl group’s carbonyl carbon (δ ~190 ppm) couples with adjacent methylene protons .
- Comparative Analysis : Cross-reference with structurally related compounds (e.g., azalactones in ) to identify characteristic shifts .
Q. How can reaction yields be optimized when synthesizing this compound?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol (as in ) to balance reactivity and solubility .
- Catalyst Use : Explore Pd-catalyzed cross-coupling for sulfanyl group introduction, which may reduce side reactions.
- Temperature Control : Reflux conditions (e.g., 80°C in ethanol for 4 hours, as in ) often improve yield .
Q. What strategies address low bioactivity in preliminary pharmacological assays?
Methodological Answer:
- Structural Modifications : Replace the phenyl group on the thiazole with electron-withdrawing substituents (e.g., nitro, cyano) to enhance interactions with biological targets.
- QSAR Modeling : Predict bioactivity using computational tools, guided by data from analogous thiazole derivatives (e.g., azalactones in ) .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
